molecular formula C18H16O6 B1681415 Salvigenin CAS No. 19103-54-9

Salvigenin

Cat. No.: B1681415
CAS No.: 19103-54-9
M. Wt: 328.3 g/mol
InChI Key: QCDYOIZVELGOLZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Salvigenin, a trimethoxylated flavone, primarily targets the PI3K/AKT/GSK-3β pathway . This pathway plays a crucial role in cell proliferation, migration, and invasion, particularly in hepatocellular carcinoma (HCC) cells .

Mode of Action

This compound interacts with its targets by repressing the phosphorylated levels of PI3K, AKT, and GSK-3β . This interaction results in the inactivation of the PI3K/AKT/GSK-3β pathway . The compound’s action is concentration-dependent, meaning the effects become more pronounced as the concentration of this compound increases .

Biochemical Pathways

This compound affects the glycolytic pathway in HCC cells . It weakens glycolysis by reducing glucose uptake and lactate generation, and suppresses the profiles of glycolytic enzymes . The compound also potentially regulates the PI3K/AKT pathway .

Pharmacokinetics

It’s known that the compound shows a dual activity in decreasing lipid levels and stimulating mitochondrial functionality . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

This compound has multiple effects at the molecular and cellular levels. It dampens HCC cell proliferation, migration, and invasion . It also weakens glycolysis and strengthens HCC cells’ sensitivity to 5-fluorouracil (5-FU), a chemotherapeutic agent . Moreover, this compound attenuates the resistance of HCC 5-FU-resistant cells to 5-FU . In vivo assays have shown that this compound hampers the growth and promotes apoptosis of HCC cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the PI3K activator 740Y-P can induce PI3K/AKT/GSK-3β pathway activation and promotive effects in HCC cells . This compound substantially weakens these 740y-p-mediated effects . More research is needed to fully understand how other environmental factors influence this compound’s action, efficacy, and stability.

Properties

IUPAC Name

5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(24-13)9-15(22-2)18(23-3)17(16)20/h4-9,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDYOIZVELGOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172629
Record name Salvigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19103-54-9
Record name Salvigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19103-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salvigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019103549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salvigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALVIGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V522YCM28A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Salvigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0128577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Salvigenin has been shown to interact with several targets, including:

  • GABAA receptors: this compound demonstrates a biphasic modulation of GABAA receptors. At low GABA concentrations, it acts as a positive allosteric modulator, while at high GABA concentrations, it acts as a negative allosteric modulator. [] This suggests potential for cognitive enhancement while offering protection from convulsant activity.
  • NLRP3 inflammasome: this compound inhibits the activation of the NLRP3 inflammasome, which plays a key role in the maturation and release of the pro-inflammatory cytokine IL-1β. [] This suggests potential anti-inflammatory effects.
  • Mitochondria: this compound can stimulate mitochondrial functionality, as demonstrated by increased mitochondrial respiration. []
  • Monoamine oxidases (MAOs): this compound acts as a selective and reversible inhibitor of hMAO-A, suggesting potential for treating depression and anxiety. []

A:

  • Spectroscopic Data: this compound's structure has been elucidated using various spectroscopic techniques, including UV, IR, 1H NMR, 13C NMR, and MS. [, , , , , ] These techniques provide detailed information about the compound's functional groups, connectivity, and stereochemistry.

ANone: Limited information is available regarding the material compatibility and stability of this compound under various conditions. Further research is needed to fully understand its performance and applications in different environments.

ANone: Based on the provided research, this compound has not been reported to possess significant catalytic properties. Its applications primarily revolve around its biological activities, including anti-inflammatory, analgesic, and potential anti-cancer effects.

ANone: Yes, computational studies have been performed on this compound. For example:

  • Molecular docking: This technique was used to study the interaction of this compound with human monoamine oxidase isoforms (hMAO-A and hMAO-B). [] These studies help to understand the binding affinities and potential inhibitory mechanisms of this compound on these enzymes.
  • Semi-imperical PM3 calculations: This method was used to evaluate the complexation of this compound with metal ions (Fe(III), Cu(II) and Zn(II)). [] The calculations provided insights into the stoichiometry and stability of these complexes.

ANone: While specific SAR studies focusing solely on this compound modifications are limited in the provided research, some insights can be derived:

  • Methoxylation pattern: The presence and position of methoxy groups on the flavone skeleton influence the biological activity. For instance, the trimethoxylated pattern of this compound contributes to its ability to lower lipid levels and stimulate mitochondrial functionality. []
  • Hydroxyl groups: The presence of hydroxyl groups, especially at specific positions, also contributes to activity. For example, the hydroxyl group at position 5 of this compound is important for its metal-chelating properties. []

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